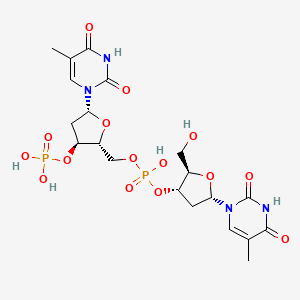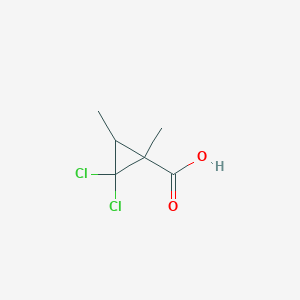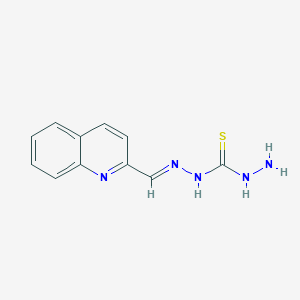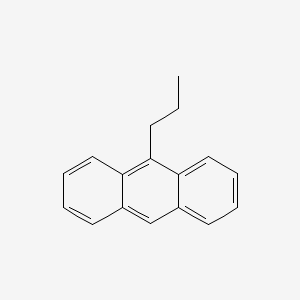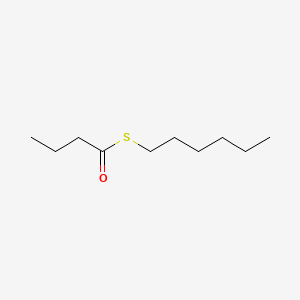![molecular formula C9H12N4O5 B14742929 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea CAS No. 5346-33-8](/img/structure/B14742929.png)
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is a synthetic organic compound that features a nitrofuran moiety, which is known for its antimicrobial properties. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-(3-hydroxypropyl)urea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Various oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties due to the nitrofuran moiety.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Possible applications in materials science for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is likely related to its nitrofuran component. Nitrofuran compounds typically exert their effects by generating reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial activity. The molecular targets may include bacterial DNA, proteins, and cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antimicrobial agent.
Comparison
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is unique due to its specific structure, which combines a nitrofuran moiety with a hydroxypropyl and urea group. This combination may confer unique properties, such as enhanced solubility or specific biological activity, compared to other nitrofuran compounds.
Eigenschaften
CAS-Nummer |
5346-33-8 |
|---|---|
Molekularformel |
C9H12N4O5 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
1-(3-hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H12N4O5/c10-9(15)12(4-1-5-14)11-6-7-2-3-8(18-7)13(16)17/h2-3,6,14H,1,4-5H2,(H2,10,15) |
InChI-Schlüssel |
YRAXXSAIKVEZFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


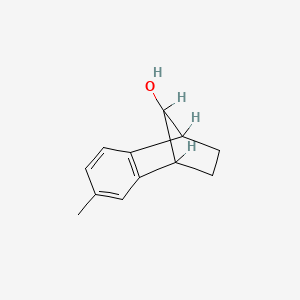
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)



